molecular formula C12H14N2O3 B2704055 N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1351587-76-2

N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2704055
CAS No.: 1351587-76-2
M. Wt: 234.255
InChI Key: GZMVJYAAGLGJAP-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core linked to a 2,5-dimethylfuran-3-ylmethyl group via a carboxamide bridge. The oxazole ring is substituted with a methyl group at position 5, while the furan moiety contains methyl groups at positions 2 and 3.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-4-10(9(3)16-7)6-13-12(15)11-5-8(2)17-14-11/h4-5H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVJYAAGLGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s 1,2-oxazole core distinguishes it from analogs with alternative heterocycles, such as 1,2,4-oxadiazoles (e.g., 5-methyl-1,2,4-oxadiazol-3-yl derivatives in ) or pyrazoles (e.g., dihydropyrazole derivatives in ). Key differences include:

  • Metabolic Stability : The absence of sulfur atoms (e.g., thioether linkages in compounds) may enhance the target’s stability against oxidative metabolism .

Substituent Analysis

Substituents critically influence pharmacological profiles:

  • Furan vs. Benzyl/Thienyl Groups : The 2,5-dimethylfuran-3-ylmethyl group in the target compound introduces moderate lipophilicity, whereas benzyl or thienyl groups in analogs (e.g., , compound 4) may enhance π-π stacking but reduce solubility.
  • Methyl vs. Nitro/Cyano Substituents: Methyl groups in the target compound likely improve metabolic stability, while nitro or cyano groups in analogs (e.g., , compounds 1–2) could increase reactivity or toxicity .

Pharmacological and Physicochemical Properties

Pharmacokinetic Implications

  • Solubility : The furan-oxazole scaffold may offer balanced lipophilicity (logP ~2.5–3.0), whereas nitro-substituted analogs (e.g., , compound 5) exhibit higher polarity (logP <2.0) due to electron-withdrawing groups.
  • Absorption : The methyl groups on the furan and oxazole rings could enhance membrane permeability compared to bulkier substituents (e.g., 4-methylthiazol-5-yl benzyl in ) .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide 1,2-Oxazole 2,5-Dimethylfuran-3-ylmethyl, 5-methyl Carboxamide, methyl Anticancer, antiviral
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () 1,2,4-Oxadiazole Nitrophenyl, thio-benzamide Oxadiazole, thioether, nitro Cancer, thrombotic events
(2S,4R)-4-Hydroxy-1-((R)-3-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () Pyrrolidine 5-Methyl-1,2,4-oxadiazol-3-yl, benzyl Oxadiazole, thiazole Undisclosed (likely oncology)
N-(3-Chloranyl-2-methyl-phenyl)-5-(3,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide () Dihydropyrazole Cyclohexadienylidene, chlorophenyl Carboxamide, chloro Anti-inflammatory

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C12H15N3O3C_{12}H_{15}N_{3}O_{3}. The compound features a furan ring and an oxazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of 2,5-dimethylfuran : Derived from biomass-derived 5-hydroxymethylfurfural through catalytic hydrogenation.
  • Synthesis of the oxazole ring : Achieved via cyclization reactions involving α-haloketones and amides.
  • Coupling : The furan and oxazole rings are linked through a carboxamide bond using coupling reagents and catalysts.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity : A study evaluated several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed significant inhibition zones compared to standard antibiotics like ampicillin (Table 1).
    CompoundInhibition Zone (mm)Bacteria
    1520S. aureus
    1618E. coli
    Ampicillin30S. aureus
  • Antifungal Activity : Another study highlighted the efficacy of oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, demonstrating MIC values that suggest potential therapeutic applications (Table 2).
    CompoundMIC (µg/ml)Fungal Strain
    111.6C. albicans
    120.8A. niger

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors in microbial cells.
  • Cell Membrane Disruption : Alteration in the integrity of microbial cell membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells.

Research Findings

Recent literature emphasizes the significance of oxazole derivatives in drug discovery:

  • Anticancer Potential : Some studies have identified oxazole derivatives as promising candidates for anticancer therapies due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : Certain compounds have shown anti-inflammatory properties, indicating their potential use in treating inflammatory diseases.

Comparative Studies

A review summarized various biological activities of oxazole derivatives, noting that modifications in the chemical structure can significantly influence their efficacy against different pathogens (Table 3).

Compound TypeAntimicrobial Activity
OxazolesEffective against bacteria and fungi
BenzoxazolesHigher potency against resistant strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Oxazole ring formation : Cyclization of α-haloketones with amides under acidic or basic conditions (e.g., using LiAlH₄ in ether for reduction steps) .

  • Coupling reactions : The furan-methyl group is introduced via nucleophilic substitution or reductive amination. For example, coupling 5-methylisoxazole-3-carboxylic acid with a furan-containing amine intermediate using carbodiimide-based coupling agents .

  • Purification : Preparative HPLC or silica gel chromatography is employed to isolate the final product (purity >95%) .

    Step Reagents/Conditions Yield Reference
    Oxazole formationLiAlH₄, ether, 0°C to RT34–79%
    CouplingEDCI, DMF, RT50–85%
    PurificationPrep. HPLC>95% purity

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, the methyl groups on the furan and oxazole rings appear as singlets (δ ~2.45 ppm for oxazole-CH₃) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for crystal structure determination when suitable crystals are obtained .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosol formation is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhaling vapors or dust .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification of the furan and oxazole moieties impact biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies :
  • Furan substitution : Adding electron-withdrawing groups (e.g., Cl) to the furan ring enhances metabolic stability but may reduce solubility .
  • Oxazole modifications : Replacing the 5-methyl group with phenyl (e.g., as in compound 36b) increases lipophilicity, improving membrane permeability but potentially affecting toxicity profiles .
  • Biological assays : Test derivatives in vitro (e.g., cytotoxicity assays, enzyme inhibition) and compare IC₅₀ values. For example, analogs with para-methoxy groups show improved binding to target proteins like enoyl-acyl carrier protein (ACP) .

Q. What are the metabolic pathways and bioactivation mechanisms of this compound?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (e.g., porcine or human) to identify metabolites. UTL-5g (a related oxazole carboxamide) hydrolyzes to 5-methylisoxazole-3-carboxylic acid (ISOX) via esterase-mediated cleavage .
  • LC-MS/MS analysis : Detect metabolites using reverse-phase chromatography and monitor fragmentation patterns. Key metabolites may include hydroxylated or demethylated derivatives .

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., Wnt/β-catenin pathway components). Focus on hydrogen bonding with the oxazole carbonyl and hydrophobic interactions with the furan-methyl groups .
  • MD simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Pay attention to RMSD fluctuations in the binding pocket .

Q. What analytical strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction stability)?

  • Methodological Answer :

  • Controlled reactivity experiments :
  • Oxidation : Treat with KMnO₄ (acidic conditions) to test furan ring stability. Monitor via TLC or HPLC for degradation products .
  • Reduction : Expose to LiAlH₄ and compare with NaBH₄ results to assess carboxamide robustness .
  • Spectroscopic monitoring : Use in-situ IR or NMR to track reaction intermediates and side products .

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